3-(butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
3-(butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of 3-(butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by regulating neurotransmitters in the brain, which could help in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-(butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to regulate neurotransmitters in the brain, which could help in treating neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its potential as a lead compound for designing new drugs. It has also shown promising results in inhibiting the growth of cancer cells and could be used as a potential anticancer agent. However, one of the limitations of using this compound is its relatively low solubility in water, which could affect its bioavailability.
Future Directions
There are several future directions for 3-(butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole research. One of the directions is to further investigate its potential as a lead compound for designing new drugs. Another direction is to study its mechanism of action in more detail to better understand its potential applications in the treatment of cancer and neurological disorders. Additionally, future research could focus on improving its solubility in water to enhance its bioavailability.
Synthesis Methods
The synthesis of 3-(butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be achieved by several methods. One of the most common methods is the reaction of 4-iodo-3-nitropyrazole with 3,3,3-trifluoropropylamine followed by reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The amino group is then protected using butoxymethyl chloride to obtain the final product.
Scientific Research Applications
3-(butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has shown potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a lead compound for designing new drugs. This compound has shown promising results in inhibiting the growth of cancer cells and could be used as a potential anticancer agent. It has also shown potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3IN2O/c1-2-3-6-18-8-10-9(15)7-17(16-10)5-4-11(12,13)14/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSIZHBIMYOXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1I)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole |
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